molecular formula C11H10FNO2 B13189450 [2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol

[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol

Cat. No.: B13189450
M. Wt: 207.20 g/mol
InChI Key: SSDPOJKGHYPTQI-UHFFFAOYSA-N
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Description

[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol is a chemical compound that belongs to the class of oxazoles. This compound features a fluorophenyl group, a methyl group, and a hydroxymethyl group attached to an oxazole ring. The presence of the fluorophenyl group imparts unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with acetic anhydride to form an intermediate, which is then cyclized with glyoxal to yield the oxazole ring. The final step involves the reduction of the oxazole derivative to introduce the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    [2-(Benzyloxy)-4-fluorophenyl]methanol: A derivative with a benzyloxy group instead of a hydroxymethyl group.

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A thiazole derivative with similar structural features.

Uniqueness

[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol is unique due to the combination of the fluorophenyl group and the oxazole ring, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it valuable in various research applications.

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

[2-(4-fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol

InChI

InChI=1S/C11H10FNO2/c1-7-10(6-14)15-11(13-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3

InChI Key

SSDPOJKGHYPTQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2=CC=C(C=C2)F)CO

Origin of Product

United States

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